

# Quantifying the Immune Response to MF59® Adjuvanted Antigens: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | MF-592   |           |
| Cat. No.:            | B1676554 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### Introduction

MF59® is a well-established oil-in-water emulsion adjuvant used in several licensed vaccines to enhance the immune response to co-administered antigens.[1][2] Its mechanism of action involves the creation of a local, transient "immunocompetent" environment at the injection site. [2] This is characterized by the rapid induction of chemokines and inflammatory cytokines, leading to the recruitment of various immune cells, including neutrophils, monocytes, and dendritic cells (DCs).[1][3] These recruited cells efficiently take up the antigen and adjuvant, trafficking to the draining lymph nodes to initiate a robust and broad adaptive immune response.[1][2] This response includes enhanced antibody production, as well as the activation and differentiation of T cells.[1][4][5]

These application notes provide a detailed overview of the key immunological responses elicited by MF59-adjuvanted antigens and offer standardized protocols for their quantification.

# Key Immune Responses to MF59 Adjuvanted Antigens

MF59 enhances both humoral and cellular immunity. The key quantifiable parameters include:



- Enhanced Antibody Production: MF59 significantly increases antigen-specific antibody titers, including hemagglutination inhibition (HAI) antibodies, which are a key correlate of protection for influenza vaccines.[1][6] Clinical studies have shown that MF59 can increase HAI titers by 2 to 5-fold compared to alum-adjuvanted vaccines for A/H5N1 influenza.[1] It also promotes the production of isotype-switched IgG antibodies.[1]
- Broadened Antibody Response: The adjuvant broadens the antibody repertoire, leading to responses against drifted viral strains.[7][8]
- Increased T Cell Responses: MF59 promotes the expansion of antigen-specific CD4+ T cells, particularly multifunctional cells producing TNF-α and IL-2.[9][10] It also supports the induction of protective CD8+ T cell responses.[1][3]
- Th2-Biased Immune Response: MF59 tends to induce a Th2-biased immune response, characterized by the production of cytokines like IL-5.[1][4]
- Induction of Chemokines and Cytokines: At the site of injection, MF59 rapidly induces the
  production of chemokines such as CCL2 (MCP-1), CCL3, CCL4, and CXCL8, which are
  crucial for immune cell recruitment.[1][11]

### **Quantitative Data Summary**

The following tables summarize the quantitative effects of MF59 on key immunological parameters as reported in preclinical and clinical studies.

Table 1: Enhancement of Antibody Responses



| Parameter                                                       | Antigen                              | Study<br>Population   | Fold<br>Increase<br>with MF59<br>(vs. non-<br>adjuvanted) | Fold<br>Increase<br>with MF59<br>(vs. Alum) | Reference |
|-----------------------------------------------------------------|--------------------------------------|-----------------------|-----------------------------------------------------------|---------------------------------------------|-----------|
| HAI Titer                                                       | A/H5N1<br>Influenza                  | Healthy<br>Adults     | Higher than<br>high-dose<br>unadjuvanted                  | 2 to 5-fold                                 | [1]       |
| IgG Titer                                                       | Influenza<br>Split Vaccine           | Mice                  | Significantly<br>Higher                                   | Not specified                               | [3]       |
| Seroconversi<br>on Rate<br>(H1N1)                               | Seasonal<br>Influenza                | Healthy<br>Adults     | 1.14                                                      | Not specified                               | [12]      |
| Seroconversi<br>on Rate<br>(H3N2)                               | Seasonal<br>Influenza                | Healthy<br>Adults     | 1.10 (not significant)                                    | Not specified                               | [12]      |
| Seroconversi<br>on Rate (B<br>strain)                           | Seasonal<br>Influenza                | Healthy<br>Adults     | 1.25                                                      | Not specified                               | [12]      |
| Geometric<br>Mean Titer<br>(GMT) Ratios<br>(A/H1N1 &<br>A/H3N2) | Quadrivalent<br>Influenza<br>Vaccine | Adults 50-64<br>years | Superiority<br>criteria met                               | Not<br>applicable                           | [13]      |

Table 2: Enhancement of T-Cell and Cytokine Responses



| Parameter          | Measurement                        | Finding with MF59                                                | Reference |
|--------------------|------------------------------------|------------------------------------------------------------------|-----------|
| CD4+ T-cells       | Intracellular Cytokine<br>Staining | Higher expansion of multi-cytokine producing cells (TNF-α, IL-2) | [9]       |
| CD8+ T-cells       | In vivo depletion studies          | Induction of protective<br>CD8+ T cell<br>responses              | [1][3]    |
| Cytokines (local)  | ELISA/Luminex                      | Rapid induction of IL-5 and MCP-1                                | [1]       |
| Chemokines (local) | ELISA/Luminex                      | Secretion of CCL2,<br>CCL3, CCL4, CXCL8                          | [1][11]   |

# Signaling Pathways and Experimental Workflows MF59 Signaling Pathway

MF59's adjuvant effect is initiated through a MyD88-dependent signaling pathway, although it does not directly activate Toll-like receptors (TLRs).[1] The oil-in-water emulsion is taken up by antigen-presenting cells (APCs) and other immune cells at the injection site, triggering a cascade of events that lead to the activation of the adaptive immune system.





Click to download full resolution via product page

Caption: Signaling pathway initiated by MF59 adjuvant.

# Experimental Workflow for Quantifying Immune Responses

A typical workflow to quantify the humoral and cellular immune responses to an MF59-adjuvanted vaccine involves sample collection followed by a series of specific immunoassays.



Click to download full resolution via product page

Caption: General workflow for immune response quantification.

### **Experimental Protocols**



## Enzyme-Linked Immunosorbent Assay (ELISA) for Antigen-Specific IgG

This protocol is for the quantification of antigen-specific IgG antibodies in serum samples.

#### Materials:

- 96-well high-binding ELISA plates
- · Antigen of interest
- Coating Buffer (e.g., PBS, pH 7.4)
- Wash Buffer (PBS with 0.05% Tween-20)
- Blocking Buffer (PBS with 1% BSA or 5% non-fat dry milk)
- Serum samples (test and control)
- HRP-conjugated anti-species IgG detection antibody
- TMB substrate solution
- Stop Solution (e.g., 2N H<sub>2</sub>SO<sub>4</sub>)
- Plate reader (450 nm)

### Protocol:

- Antigen Coating: Dilute the antigen to an optimal concentration (e.g., 1-10  $\mu$ g/mL) in Coating Buffer. Add 100  $\mu$ L to each well of the ELISA plate. Incubate overnight at 4°C.[14][15]
- Washing: Discard the coating solution and wash the plate 3 times with 200  $\mu$ L/well of Wash Buffer.
- Blocking: Add 200 μL/well of Blocking Buffer to prevent non-specific binding. Incubate for 1-2 hours at room temperature.[14]



- · Washing: Repeat the wash step as in step 2.
- Sample Incubation: Prepare serial dilutions of serum samples in Blocking Buffer. Add 100 μL
  of each dilution to the appropriate wells. Include positive and negative controls. Incubate for
  2 hours at room temperature.
- Washing: Repeat the wash step as in step 2.
- Detection Antibody Incubation: Add 100 μL of diluted HRP-conjugated detection antibody to each well. Incubate for 1 hour at room temperature.
- Washing: Repeat the wash step, but increase to 4-5 washes.
- Substrate Development: Add 100 μL of TMB substrate to each well. Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color develops.[14]
- Stopping Reaction: Add 50 μL of Stop Solution to each well.[14]
- Reading: Read the absorbance at 450 nm within 30 minutes. The antibody titer is typically
  defined as the reciprocal of the highest dilution that gives an absorbance value above a predetermined cut-off.

# ELISpot Assay for Antigen-Specific Antibody-Secreting Cells (ASCs)

This protocol quantifies the number of B cells actively secreting antigen-specific antibodies.

#### Materials:

- 96-well PVDF membrane ELISpot plates
- Antigen of interest
- Sterile PBS and Coating Buffer
- Sterile Blocking Buffer (e.g., RPMI 1640 with 10% FBS)
- Isolated PBMCs or splenocytes



- Biotinylated anti-species IgG/IgM detection antibody
- Streptavidin-HRP or Streptavidin-AP conjugate
- Substrate (e.g., AEC for HRP, BCIP/NBT for AP)
- ELISpot reader

#### Protocol:

- Plate Preparation: Pre-wet the PVDF membrane with 35% ethanol for 30 seconds, then wash 3 times with sterile PBS.[16]
- Antigen Coating: Dilute the antigen in sterile Coating Buffer (e.g., 1-5 μg/mL). Add 100 μL to each well. Incubate overnight at 4°C.[17]
- Washing: Discard the coating solution and wash the plate 3 times with sterile PBS.
- Blocking: Add 200 μL/well of sterile Blocking Buffer. Incubate for at least 1 hour at room temperature.[18]
- Cell Incubation: Discard the blocking buffer. Add 100 μL of cell suspension (e.g., 2.5x10<sup>5</sup> to 1x10<sup>6</sup> cells/well in culture medium) to each well. Incubate at 37°C with 5% CO<sub>2</sub> for 18-24 hours.
- Washing: Gently wash the plates 3 times with PBS, then 3 times with Wash Buffer (PBS + 0.05% Tween-20) to remove cells.
- Detection Antibody Incubation: Add 100 μL of diluted biotinylated detection antibody.
   Incubate for 2 hours at room temperature.[19]
- · Washing: Repeat wash step 6.
- Enzyme Conjugate Incubation: Add 100 μL of diluted Streptavidin-HRP/AP. Incubate for 1 hour at room temperature.[19]
- Washing: Wash 3 times with Wash Buffer, followed by 2 washes with PBS.



- Spot Development: Add 100 μL of substrate solution and monitor for spot development (5-30 minutes). Stop the reaction by washing thoroughly with deionized water.
- Drying and Analysis: Allow the plate to dry completely. Count the spots using an automated ELISpot reader. Each spot represents a single antibody-secreting cell.

# Flow Cytometry for Intracellular Cytokine Staining (ICS) of T-Cells

This protocol identifies and quantifies antigen-specific T cells based on their cytokine production.

#### Materials:

- Isolated PBMCs
- Antigen-specific peptide pools or recombinant protein
- Co-stimulatory antibodies (e.g., anti-CD28, anti-CD49d)
- Protein transport inhibitor (e.g., Brefeldin A, Monensin)
- Fluorescently-conjugated antibodies against surface markers (e.g., CD3, CD4, CD8) and intracellular cytokines (e.g., IFN-y, TNF-α, IL-2)
- Fixation/Permeabilization Buffer
- Flow Cytometer

### Protocol:

- Cell Stimulation: In a 96-well U-bottom plate, add 1-2 x 10<sup>6</sup> PBMCs per well. Add the antigen/peptide pool and co-stimulatory antibodies. Include an unstimulated control (medium only) and a positive control (e.g., PMA/Ionomycin).
- Incubation: Incubate for 1-2 hours at 37°C with 5% CO<sub>2</sub>.



- Protein Transport Inhibition: Add a protein transport inhibitor to each well to trap cytokines intracellularly. Incubate for an additional 4-6 hours (or overnight).
- Surface Staining: Wash the cells with FACS buffer (PBS + 2% FBS). Stain with a cocktail of fluorescently-conjugated antibodies against surface markers for 30 minutes at 4°C in the dark.
- Fixation and Permeabilization: Wash the cells. Resuspend in Fixation/Permeabilization buffer and incubate for 20 minutes at room temperature in the dark.
- Intracellular Staining: Wash the cells with Permeabilization Buffer. Stain with a cocktail of fluorescently-conjugated antibodies against intracellular cytokines for 30 minutes at room temperature in the dark.
- Washing: Wash the cells with Permeabilization Buffer, then with FACS buffer.
- Acquisition: Resuspend the cells in FACS buffer and acquire data on a flow cytometer.
- Analysis: Gate on lymphocytes, then on CD3+ T cells, followed by CD4+ and CD8+ subsets.
   Quantify the percentage of cells expressing one or more cytokines in response to the antigen stimulation.

# **Luminex Assay for Multiplex Cytokine and Chemokine Analysis**

This protocol allows for the simultaneous quantification of multiple cytokines and chemokines in serum or cell culture supernatants.

### Materials:

- Luminex multiplex bead-based assay kit (commercial kits are widely available for various analytes)[20][21]
- Serum samples or cell culture supernatants
- Assay and Wash Buffers (provided in the kit)



- Streptavidin-PE (provided in the kit)
- Luminex instrument (e.g., Luminex 200™, FLEXMAP 3D®)

#### Protocol:

- Reagent Preparation: Prepare standards, controls, and samples according to the manufacturer's protocol.
- Plate Setup: Add antibody-coupled magnetic beads to the wells of a 96-well plate.
- Washing: Place the plate on a magnetic separator and wash the beads with Wash Buffer.
- Sample Incubation: Add standards, controls, and samples to the appropriate wells. Incubate for 1-2 hours at room temperature on a plate shaker.
- Washing: Repeat the wash step as in step 3.
- Detection Antibody Incubation: Add the biotinylated detection antibody cocktail to each well.
   Incubate for 1 hour at room temperature on a plate shaker.
- Washing: Repeat the wash step as in step 3.
- Streptavidin-PE Incubation: Add Streptavidin-PE to each well. Incubate for 30 minutes at room temperature on a plate shaker.
- Washing and Resuspension: Wash the beads and resuspend in sheath fluid.
- Acquisition and Analysis: Acquire data on a Luminex instrument. The instrument's software will quantify the concentration of each analyte based on the standard curve.[22]

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

### Methodological & Application





- 1. Immunology and efficacy of MF59-adjuvanted vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 2. The mechanism of action of MF59 an innately attractive adjuvant formulation PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of MF59 Adjuvant on Induction of Isotype-Switched IgG Antibodies and Protection after Immunization with T-Dependent Influenza Virus Vaccine in the Absence of CD4+ T Cells
   PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. Immunogenicity and Safety of MF59-Adjuvanted Quadrivalent Influenza Vaccine Compared with a Nonadjuvanted, Quadrivalent Influenza Vaccine in Adults 50–64 Years of Age PMC [pmc.ncbi.nlm.nih.gov]
- 6. The adjuvant MF59 induces ATP release from muscle that potentiates response to vaccination PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. MF59 Adjuvant Enhances Diversity and Affinity of Antibody-Mediated Immune Response to Pandemic Influenza Vaccines PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Dissecting the immune response to MF59-adjuvanted and nonadjuvanted seasonal influenza vaccines in children less than three years of age PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Effectiveness, immunogenicity, and safety of influenza vaccines with MF59 adjuvant in healthy people of different age groups: A systematic review and meta-analysis PMC [pmc.ncbi.nlm.nih.gov]
- 13. Immunogenicity and Safety of MF59-Adjuvanted Quadrivalent Influenza Vaccine Compared with a Nonadjuvanted, Quadrivalent Influenza Vaccine in Adults 50-64 Years of Age PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Protocol Creative Biolabs [neutab.creative-biolabs.com]
- 15. Basic Sandwich ELISA Protocols | Thermo Fisher Scientific US [thermofisher.com]
- 16. ELISPOT protocol | Abcam [abcam.com]
- 17. Cell-based ELISpot protocol to detect and quantify antigen-specific antibody-secreting cells in murine whole-organ single-cell suspensions PMC [pmc.ncbi.nlm.nih.gov]
- 18. protocols.io [protocols.io]
- 19. documents.thermofisher.com [documents.thermofisher.com]



- 20. Multiplex Cytokine Assay Kits: Luminex Assays [bio-techne.com]
- 21. researchgate.net [researchgate.net]
- 22. evetechnologies.com [evetechnologies.com]
- To cite this document: BenchChem. [Quantifying the Immune Response to MF59®
  Adjuvanted Antigens: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF].
  Available at: [https://www.benchchem.com/product/b1676554#quantifying-immune-response-to-mf59-adjuvanted-antigens]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com